molecular formula C11H15ClFN3O2 B2788953 N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1233954-99-8

N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

Cat. No. B2788953
CAS RN: 1233954-99-8
M. Wt: 275.71
InChI Key: ZBCLHJPYXIKUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of piperidine derivatives.

Scientific Research Applications

N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride has a wide range of potential applications in scientific research. It has been reported to exhibit significant anti-inflammatory, analgesic, and antitumor activities. Several studies have investigated the use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride in lab experiments is its potential to exhibit significant biological activity, making it a useful tool for investigating various cellular processes. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride. Some of these include:
1. Investigating the use of this compound as a diagnostic tool for various diseases.
2. Studying the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease.
3. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Studying the potential use of this compound in the treatment of chronic pain.
5. Investigating the potential use of this compound in the treatment of inflammatory bowel disease.
Conclusion:
This compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits significant anti-inflammatory, analgesic, and antitumor activities and has been investigated for its potential use in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride involves the reaction of 3-Fluoro-2-nitroaniline with piperidine in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified and crystallized to obtain the desired product. Several studies have reported different methods for synthesizing this compound, but the most commonly used method involves the reaction of 3-Fluoro-2-nitroaniline with piperidine in ethanol in the presence of palladium on carbon as a catalyst.

properties

IUPAC Name

N-(3-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(11(9)15(16)17)14-8-4-6-13-7-5-8;/h1-3,8,13-14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCLHJPYXIKUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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